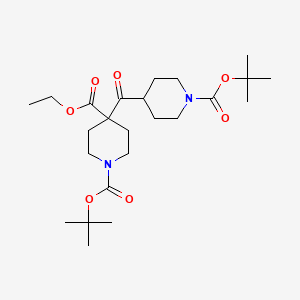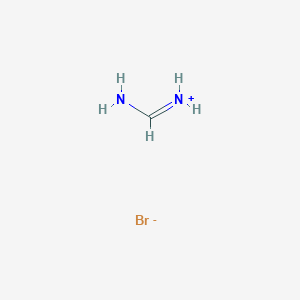
beta-D-galactosyl-(1->4)-D-mannose
概要
説明
Beta-D-galactosyl-(1->4)-D-mannose: is a disaccharide composed of a beta-D-galactose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-galactosyl-(1->4)-D-mannose typically involves enzymatic or chemical glycosylation methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety from a donor molecule (such as UDP-galactose) to a mannose acceptor. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature specific to the enzyme used.
Industrial Production Methods
Industrial production of beta-D-galactosyl-(1->4)-D-mannose can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, can be used to express the necessary glycosyltransferases. The fermentation process is optimized for high yield and purity, involving controlled pH, temperature, and nutrient supply.
化学反応の分析
Types of Reactions
Beta-D-galactosyl-(1->4)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Reagents like acetic anhydride or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Aldonic acids or uronic acids.
Reduction: Corresponding sugar alcohols (e.g., galactitol and mannitol).
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Beta-D-galactosyl-(1->4)-D-mannose has several applications in scientific research:
Chemistry: Used as a model compound in studying glycosidic bond formation and cleavage.
Biology: Serves as a substrate for studying enzyme activities, such as glycosyltransferases and glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of functional foods and nutraceuticals due to its prebiotic properties.
作用機序
The biological effects of beta-D-galactosyl-(1->4)-D-mannose are mediated through its interaction with specific enzymes and receptors. For instance, it can act as a substrate for glycosidases, leading to the release of galactose and mannose, which can then participate in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cellular signaling and immune responses.
類似化合物との比較
Beta-D-galactosyl-(1->4)-D-mannose can be compared with other disaccharides such as:
Lactose: (beta-D-galactosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moiety.
Cellobiose: (beta-D-glucosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moieties.
Maltose: (alpha-D-glucosyl-(1->4)-D-glucose): Different anomeric configuration and sugar moieties.
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11?,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-GAQSDDIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)


![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)

![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)
